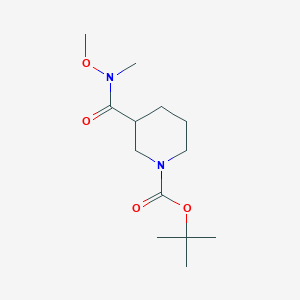

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

概述

描述

Tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It’s often used as a building block in the synthesis of several novel organic compounds.

Mode of Action

Biochemical Pathways

Pharmacokinetics

Its LogP value suggests moderate lipophilicity, which could influence its distribution within the body .

Result of Action

Action Environment

The action of “tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability might be affected by temperature and pH . Specific studies on how environmental factors influence this compound’s action, efficacy, and stability are currently lacking .

生物活性

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, also known as (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- CAS Number : 1008562-93-3

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibitory effects on histone demethylases, which play crucial roles in epigenetic regulation and cancer progression.

Enzyme Inhibition

- Histone Demethylases : The compound has shown potential as an inhibitor of KDM2b, a histone demethylase implicated in cancer biology. Inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth.

- MAGL Inhibition : Preliminary studies suggest that modifications to the piperidine structure can enhance the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition is associated with antiproliferative effects on cancer cells .

Antiproliferative Effects

Research indicates that derivatives of piperidine compounds exhibit notable antiproliferative activity against various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer), and COV318.

- IC50 Values : The compound exhibited IC50 values ranging from 19.9 µM to 75.3 µM across different cell lines, indicating moderate potency .

Structure-Activity Relationship (SAR)

The structural modifications of the piperidine ring and the carbamoyl group have been systematically studied to optimize biological activity:

- Key Modifications : Substituents at specific positions on the piperidine ring can significantly affect the binding affinity and selectivity toward target enzymes.

- Example Findings : A hydroxyl group at the meta position relative to the amide has been shown to enhance binding interactions with MAGL, resulting in improved inhibitory activity .

Case Studies and Experimental Findings

| Study | Compound | Target | IC50 Value | Observations |

|---|---|---|---|---|

| Study 1 | Benzoylpiperidine derivative | MAGL | 0.84 µM | Competitive inhibition confirmed via Michaelis-Menten analysis |

| Study 2 | tert-butyl derivative | Breast cancer cells (MDA-MB-231) | 19.9 µM | Significant reduction in cell viability observed |

| Study 3 | Modified piperidine | Ovarian cancer cells (OVCAR-3) | 31.5 µM | Enhanced selectivity for MAGL compared to FAAH |

科学研究应用

Synthesis Applications

tert-Butyl MMCP serves as an important starting material for the synthesis of various substituted piperidines. The synthesis typically involves multiple steps, which can be optimized based on available reagents and desired yields. Common synthetic pathways include:

- Formation of Substituted Piperidines : The compound can undergo nucleophilic substitutions to introduce various functional groups, leading to the development of novel piperidine derivatives with enhanced pharmacological properties.

- Reactions with Grignard Reagents : tert-Butyl MMCP can react with Grignard reagents to form new carbon-carbon bonds, facilitating the construction of complex molecular architectures .

Pharmaceutical Applications

The unique functional groups present in tert-Butyl MMCP suggest several potential pharmaceutical applications:

- Antidepressants and Anxiolytics : Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that tert-Butyl MMCP could be investigated for antidepressant or anxiolytic properties.

- Anticancer Agents : The ability to modify the piperidine core allows researchers to design compounds that may exhibit anticancer activity through targeted interactions with cancer cell pathways .

Case Studies and Research Findings

Several studies have highlighted the applications of tert-Butyl MMCP in drug development:

- Synthesis of Novel Piperidine Derivatives : Research has demonstrated that by modifying the methoxy(methyl)carbamoyl group, researchers can create derivatives with improved selectivity for biological targets, enhancing their therapeutic potential .

- Biological Activity Assessments : Preliminary studies have indicated that certain derivatives exhibit promising biological activities, including inhibition of specific enzymes related to disease processes. These findings warrant further investigation into their mechanisms of action .

化学反应分析

Grignard Reactions

This compound undergoes nucleophilic acyl substitution with Grignard reagents to form ketones. In a representative procedure:

- Reagents : Phenylmagnesium chloride (PhMgCl)

- Solvent : Tetrahydrofuran (THF)

- Conditions : 0°C to room temperature, 2–4 hours

- Yield : 35.5–59% (dependent on stoichiometry and reaction time) .

Mechanism :

The Grignard reagent attacks the electrophilic carbonyl carbon, displacing the methoxy(methyl)amine group to form tert-butyl 4-benzoylpiperidine-1-carboxylate.

| Reaction Component | Details |

|---|---|

| Starting Material | 1.0–8.0 g (1.83–29.4 mmol) |

| PhMgCl Equivalents | 2–3 eq |

| Temperature Range | -78°C → 20°C (gradual warming) |

Hydrolysis Reactions

The carbamate and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Cleaves the tert-butoxycarbonyl (Boc) protecting group.

- Basic Hydrolysis : Converts the carbamate to a free amine.

Example :

- Reagents : HCl in dioxane or TFA in dichloromethane

- Yield : >90% for Boc deprotection.

Carbamoylation and Functionalization

The compound serves as a precursor for introducing carbamoyl groups into target molecules. In one synthesis protocol:

- Reagents : Ethyl chloroformate, N,O-dimethylhydroxylamine hydrochloride

- Conditions : -78°C → 20°C, inert atmosphere (N₂) .

- Key Step : Formation of the methoxy(methyl)carbamoyl moiety via coupling with nipecotic acid derivatives.

Table: Reaction Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | -78°C (initial), 20°C (final) |

| Solvent | Dichloromethane |

| Catalyst | 1-Methylpiperidine |

| Reaction Time | 4 hours |

Substitution Reactions

The tert-butyl group can be replaced with other nucleophiles:

- Example : Reaction with alkyl halides to form quaternary ammonium salts.

- Conditions : Polar aprotic solvents (e.g., DMF), 50–80°C.

Applications :

- Synthesis of analogs with modified solubility or bioactivity profiles.

Oxidation and Reduction

While direct data is limited for this compound, analogous piperidine carbamates exhibit:

- Oxidation : Conversion of methoxy groups to hydroxyls under strong oxidants (e.g., KMnO₄).

- Reduction : Hydrogenation of the piperidine ring using Pd/C or Raney Ni.

Coupling Reactions

Used in peptide synthesis and cross-coupling for bioconjugation:

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl piperidine derivatives in laboratory settings?

- Methodological Answer :

- Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles during synthesis or handling .

- Waste Disposal : Segregate waste by hazard class (e.g., halogenated/non-halogenated solvents) and use licensed waste management services for disposal .

- Emergency Measures : Ensure eyewash stations and emergency showers are accessible. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent unintended reactions .

Q. How is the tert-butyl group utilized as a protecting group in piperidine-based syntheses?

- Methodological Answer :

- The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen during reactions involving electrophilic reagents (e.g., acylations). Deprotection is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃ .

- Example: In the synthesis of tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate, the Boc group stabilizes the intermediate during carbamate formation .

Q. What chromatographic methods are effective for purifying tert-butyl piperidine carboxylates?

- Methodological Answer :

- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 10–50%) for polar intermediates. Retention factors (Rf) for Boc-protected piperidines typically range from 0.3–0.6 in 30% ethyl acetate .

- HPLC : For high-purity requirements (e.g., >99%), employ C18 columns with acetonitrile/water mobile phases (0.1% TFA additive) .

Advanced Research Questions

Q. How can conflicting spectral data (NMR vs. X-ray crystallography) for piperidine derivatives be resolved?

- Methodological Answer :

- Case Study : For tert-butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate, X-ray crystallography (triclinic, P1 space group, α = 79.571°, β = 73.034°) confirmed axial-equatorial isomerism, which NMR alone could not resolve due to dynamic averaging .

- Resolution Strategy : Combine variable-temperature NMR to detect conformational exchange and DFT calculations (e.g., B3LYP/6-31G*) to model crystal packing effects .

Q. What mechanistic insights explain low yields in the coupling of methoxy(methyl)carbamoyl groups to piperidine?

- Methodological Answer :

- Reaction Optimization : Low yields (<40%) may stem from steric hindrance at the piperidine C3 position. Use bulky coupling agents (e.g., HATU) and DMAP catalysis to enhance reactivity .

- Side Reactions : Competing N-demethylation or over-oxidation of the carbamoyl group can occur. Monitor by LC-MS and suppress with inert atmospheres (N₂/Ar) .

Q. How do electronic effects of substituents influence the stability of tert-butyl piperidine carboxylates?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Carbamoyl groups at C3 reduce Boc group stability. Accelerated deprotection rates (e.g., 2 hr vs. 4 hr for unsubstituted analogs) correlate with Hammett σₚ values (σₚ = +0.45 for methoxy(methyl)carbamoyl) .

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures decrease by ~20°C for EWG-substituted derivatives compared to alkyl-substituted analogs .

Q. Contradictory Data Analysis

属性

IUPAC Name |

tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGXVXHYGRAABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623840 | |

| Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189442-78-2 | |

| Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。